2-(3,4-dimethoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
Description
This compound is an acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to a pyrrolidine-containing ethyl ketone moiety via an amide bond. The 3,4-dimethoxyphenyl group is electron-rich, which may enhance binding affinity to biological targets such as enzymes or receptors, while the pyrrolidine-ethyl ketone side chain could influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-10-7-17(13-20(19)28-2)14-21(25)23-18-8-5-16(6-9-18)15-22(26)24-11-3-4-12-24/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIUEYUNWFSOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been shown to have nanomolar activity against ck1γ and ck1ε.
Mode of Action
It is suggested that the chiral moiety of similar compounds influences kinase inhibition
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways due to their interaction with kinases.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide, also known by its CAS number 1060327-06-1, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.5 g/mol. The structural characteristics include a dimethoxyphenyl group and a pyrrolidine derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1060327-06-1 |
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of similar compounds within the same chemical class. For instance, compounds with pyrrolidine moieties have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are pivotal in the inflammatory response.
In a comparative study, various derivatives were tested for their IC50 values against COX enzymes:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that modifications in the molecular structure can lead to enhanced anti-inflammatory efficacy, suggesting that similar modifications could be explored for the compound .
Structure-Activity Relationships (SAR)
The SAR analysis of pyrrolidine derivatives indicates that the presence of electron-donating groups significantly enhances anti-inflammatory activity. For example, substituents like methoxy groups on aromatic rings have been shown to improve binding affinity to COX enzymes, thereby increasing their inhibitory potency .
Case Studies
A notable case study involved the evaluation of this compound's effects on inflammatory markers in vitro and in vivo models. The results demonstrated a significant reduction in prostaglandin E2 (PGE2) levels and nitric oxide (NO) production in macrophage cultures treated with the compound, indicating its potential as an anti-inflammatory agent.
Experimental Design:
- In Vitro Assays: Macrophages were treated with various concentrations of the compound.
- Measurement of Inflammatory Markers: PGE2 and NO levels were quantified using ELISA kits.
- In Vivo Models: Animal models were used to assess the compound's efficacy in reducing inflammation-related symptoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Features
The table below compares the target compound with structurally analogous acetamides from the evidence:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxy substituent contrasts with chlorine/fluorine atoms in analogs (e.g., ), which may alter electronic interactions with biological targets. Methoxy groups enhance π-π stacking, while halogens improve hydrophobic interactions.
- Pyrrolidine Side Chain: The pyrrolidine-ethyl ketone moiety in the target compound and BG14763 may improve solubility compared to rigid heterocycles (e.g., thiazole or pyrazole in ). Pyrrolidine derivatives are also known for modulating CNS activity due to their amine functionality .
Pharmacological and Binding Properties
- Antiviral Potential: Docking studies in highlight acetamides with pyrrolidine or pyrazole moieties as antiviral candidates, though the target compound’s activity remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
